molecular formula C11H10BrF2NO B13695692 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone

1-(4-Bromo-2,6-difluorophenyl)-4-piperidone

Cat. No.: B13695692
M. Wt: 290.10 g/mol
InChI Key: IWWJMSATZCTSDS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a piperidone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperidone under specific conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to achieve the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidone moiety can undergo oxidation to form corresponding lactams or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, lactams, and amines, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)-4-piperidone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is unique due to the combination of the piperidone moiety with the bromine and fluorine-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H10BrF2NO

Molecular Weight

290.10 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)piperidin-4-one

InChI

InChI=1S/C11H10BrF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2

InChI Key

IWWJMSATZCTSDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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